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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo target

engagement studies of AM-2099, a potent and selective inhibitor of the voltage-gated sodium

channel Nav1.7. The provided information is intended to guide researchers in designing and

executing experiments to verify the interaction of AM-2099 with its intended target in a living

organism.

Overview of AM-2099
AM-2099 is a sulfonamide-based small molecule that acts as a potent and selective inhibitor of

the Nav1.7 sodium channel.[1][2] Nav1.7 is a genetically validated target for pain, and its

inhibition is a promising therapeutic strategy for the treatment of various pain states.

Understanding the extent and duration of Nav1.7 channel occupancy by AM-2099 in vivo is

critical for establishing a clear relationship between target engagement, pharmacokinetics (PK),

and pharmacodynamics (PD).

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for AM-2099.

Table 1: In Vitro Potency and Selectivity of AM-2099
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Target IC50 (μM) Selectivity vs. Nav1.7

Human Nav1.7 0.16 -

Nav1.1 >100-fold

Nav1.2 >100-fold

Nav1.3 >100-fold

Nav1.4 >100-fold

Nav1.5 >100-fold

Nav1.6 >100-fold

Nav1.8 >100-fold

hERG >30 >187-fold

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of AM-2099

Species Total Clearance
Volume of
Distribution (Vdss)

Half-life (t1/2)

Rat Low Moderate Moderate

Dog Very Low Low 18 hours

Data sourced from MedChemExpress.[1]

Table 3: In Vivo Pharmacodynamic Effect of AM-2099

Species Model Dose (mg/kg) Effect

Mouse (C57BL/6)
Histamine-induced

scratching
60

Statistically significant

reduction in scratching

bouts
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Data sourced from MedChemExpress.[3]

Signaling Pathway and Mechanism of Action
AM-2099 exerts its pharmacological effect by blocking the influx of sodium ions through the

Nav1.7 channel, which is crucial for the generation and propagation of action potentials in

sensory neurons. By inhibiting Nav1.7, AM-2099 reduces the excitability of these neurons,

thereby dampening the transmission of pain signals.
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Caption: Mechanism of action of AM-2099 in sensory neurons.

Experimental Protocols
The following are detailed protocols for assessing the in vivo target engagement of AM-2099.

These protocols are based on methodologies commonly employed for evaluating Nav1.7

inhibitors.

Animal Model and Dosing
A common model for assessing the in vivo efficacy of Nav1.7 inhibitors is the histamine-

induced scratching model in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to food and water.
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Acclimation: Acclimate animals for at least 3 days prior to the experiment.

Formulation: Prepare AM-2099 in a suitable vehicle (e.g., 0.5% methylcellulose in water).

Dosing: Administer AM-2099 orally (p.o.) at doses of 5, 20, and 60 mg/kg.[3] A vehicle

control group should be included.

Histamine-Induced Scratching Assay
This assay provides an indirect measure of target engagement by assessing the

pharmacodynamic effect of AM-2099.

Procedure:

Dose mice with AM-2099 or vehicle 120 minutes prior to histamine administration.[3]

Inject 50 µL of histamine (100 µg/mL in saline) intradermally into the rostral back of the

mice.

Immediately after injection, place the mice in individual observation chambers.

Videotape the behavior of the mice for a 30-minute period.

An observer blinded to the treatment groups should count the number of scratching bouts

directed towards the injection site. A scratching bout is defined as one or more rapid

movements of the hind paw towards the injection site.

Experimental Workflow
The following diagram illustrates the workflow for the in vivo target engagement study.
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Caption: Workflow for the histamine-induced scratching assay.
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Direct Target Engagement Methodologies
While the histamine-induced scratching assay provides a pharmacodynamic readout, more

direct methods can be employed to measure target engagement at the molecular level. These

methods are crucial for confirming that the observed pharmacological effect is a direct result of

AM-2099 binding to Nav1.7.

Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in tissues and organs from

preclinical animal models.[4] It relies on the principle that drug binding stabilizes the target

protein, leading to a shift in its thermal denaturation profile.

Protocol Outline:

Dose animals with AM-2099 at various concentrations and time points.

Collect tissues of interest (e.g., dorsal root ganglia).

Prepare tissue lysates.

Heat the lysates at a range of temperatures.

Separate soluble and aggregated proteins by centrifugation.

Analyze the amount of soluble Nav1.7 at each temperature using methods like Western

blotting or mass spectrometry.

A shift in the melting curve in the AM-2099-treated group compared to the vehicle group

indicates target engagement.

Fluorescence Polarization Microscopy
This technique can be used to quantify target occupancy of unlabeled drugs at a cellular

resolution through competitive binding with a fluorescently labeled probe.[5]

Protocol Outline:

Develop a fluorescently labeled companion imaging probe (CIP) that binds to Nav1.7.
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Administer AM-2099 to the animal model.

Introduce the CIP to cells or tissues.

Use fluorescence polarization microscopy to measure the binding of the CIP to Nav1.7.

The displacement of the CIP by AM-2099 will result in a change in fluorescence

polarization, allowing for the quantification of target engagement.

Conclusion
The protocols and data presented in this document provide a comprehensive guide for

researchers investigating the in vivo target engagement of AM-2099. By combining

pharmacodynamic readouts with direct target engagement methodologies, a thorough

understanding of the relationship between drug exposure, target binding, and efficacy can be

established. This is a critical step in the preclinical development of AM-2099 as a potential

therapeutic agent for pain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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